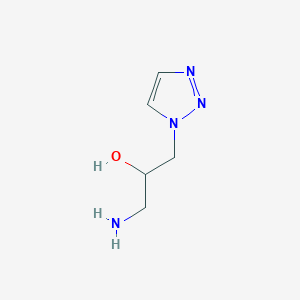![molecular formula C11H20N4OS2 B2474089 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 886938-75-6](/img/structure/B2474089.png)
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
The synthesis of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of tert-butyl isocyanate with 5-(butylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pH).
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in bacterial cells, leading to cell death. In its anticancer activity, it may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-tert-butyl-1-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:
5-(butylsulfanyl)-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound, with similar biological activities.
3-tert-butyl-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea: A structurally similar compound with a methyl group instead of a butyl group, which may exhibit different chemical and biological properties.
1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with a thiol group, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl and butylsulfanyl groups, which may contribute to its distinct chemical reactivity and biological activities.
Propiedades
IUPAC Name |
1-tert-butyl-3-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4OS2/c1-5-6-7-17-10-15-14-9(18-10)12-8(16)13-11(2,3)4/h5-7H2,1-4H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFONMYKMPWGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2474007.png)


![N-cyclohexyl-3-(5-oxo-1-{[(propylcarbamoyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2474014.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)
![2-((4-Fluorophenyl)thio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2474017.png)

![methyl 5-(3-methoxyphenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2474019.png)
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B2474020.png)
![1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B2474021.png)

![4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B2474027.png)

